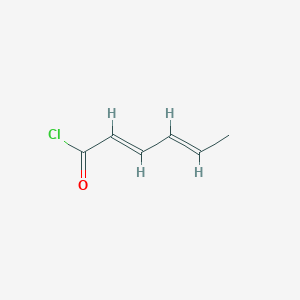

Sorbic chloride

Overview

Description

Synthesis Analysis

Sorbic chloride's synthesis is not directly addressed in the available literature. However, the general approach to synthesizing acid chlorides could offer insights. Typically, acid chlorides are synthesized by reacting the corresponding carboxylic acid with thionyl chloride, oxalyl chloride, or phosphorus trichloride. This method might be applicable to sorbic acid to produce sorbic chloride under controlled conditions.

Molecular Structure Analysis

The molecular structure of sorbic acid and its derivatives, including sorbic chloride, features a conjugated diene system that contributes to its reactivity. This structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The conjugated system also influences its physical and chemical properties, such as melting and boiling points.

Chemical Reactions and Properties

Sorbic acid and its salts, including sorbic chloride, participate in nucleophilic addition reactions due to the conjugated diene structure. These reactions involve the attack by nucleophiles at the electron-deficient carbon atoms in the double bond, leading to the formation of various products. Sorbic acid's reactivity with sulfite ions and amines has been studied, highlighting its susceptibility to nucleophilic attack (Khandelwal & Wedzicha, 1990).

Physical Properties Analysis

The thermal behavior of sorbic acid and its derivatives, including sorbic chloride, was characterized using thermal analysis techniques. Sorbic acid exhibits melting and decomposition under dynamic heating, whereas sorbic chloride evaporates without condensation. This behavior underscores the compound's stability and response to temperature variations, providing insights into its handling and storage requirements (De Jesus et al., 2020).

Chemical Properties Analysis

Sorbic acid's genotoxicity was evaluated under conditions typical of food processing, revealing that the cyclic derivatives formed from reactions with various amines do not exhibit mutagenic or genotoxic activities. This study suggests that sorbic acid and by extension, sorbic chloride, when used under controlled conditions, do not pose significant health risks from a genotoxicity perspective (Ferrand et al., 2000).

Scientific Research Applications

Thermal Behavior of Sorbic Acid and Derivatives : A study by de Jesus et al. (2020) investigated the thermal behavior of sorbic acid, its potassium and calcium salts, and sorbic chloride through thermal analysis methods. They found that sorbic chloride evaporates without condensation under dynamic heating (de Jesus et al., 2020).

Stability of Sorbic Acid in Aqueous Solutions of Sodium Chloride : Guerrero et al. (1990) studied the stability of sorbic acid in sodium chloride solutions, finding that sorbic acid destruction follows first-order kinetics and is influenced by salt concentration in solution (Guerrero et al., 1990).

Use of Sorbents in Lithium Extraction : Paranthaman et al. (2017) reported on the extraction of lithium chloride from geothermal brine using lithium aluminum layered double hydroxide chloride sorbents, demonstrating its effectiveness and potential application in energy storage (Paranthaman et al., 2017).

Toxicological Aspects of Sorbates : A review by Raharjo (2017) discussed the toxicological aspects of sorbic acid and its salts, indicating their lower toxicity compared to other antimicrobial agents. The study also compared the LD50 values of sorbic acid and sodium chloride (Raharjo, 2017).

Chemistry of Sorbates : A study by Thakur et al. (1994) examined the chemistry of sorbic acid and its salts, focusing on their stability and degradation products. They found that sorbic acid mainly degrades by autoxidation, with implications for food preservation (Thakur et al., 1994).

Influence of Sorbic Acid on Microorganisms : Research by Bell et al. (1959) focused on the inhibitory action of sorbic acid on various microorganisms, highlighting its role as a food preservative and fungistatic agent (Bell et al., 1959).

Sorbic Acid as a Quantitative Probe : A study by Grebel et al. (2011) developed sorbic acid as a probe for quantifying the formation rate, scavenging rate, and steady-state concentrations of triplet-excited states of organic compounds, showcasing its application in environmental research (Grebel et al., 2011).

Removal of Co(II) from Aqueous Solutions Using Charcoal and Sorbent Macroflotation : Shakir et al. (1993) tested sorbent macroflotation to remove Co(II) from aqueous solutions, highlighting the potential environmental applications of sorbents (Shakir et al., 1993).

Antimicrobial Effect of Sorbic Acid in Food Packaging : Limjaroen et al. (2005) studied the antimicrobial effect of sorbic acid in polyvinylidene chloride films, emphasizing its potential in enhancing food safety and shelf-life (Limjaroen et al., 2005).

Ion-Exchange Materials for Environmental Problems : A study by Rustamov et al. (2014) explored the application of ion-exchange materials, including sorbents, for wastewater treatment and removal of heavy metals and microorganisms (Rustamov et al., 2014).

Safety And Hazards

properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTWTVFDPBKQNU-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorbic chloride | |

CAS RN |

2614-88-2 | |

| Record name | (2E,4E)-hexa-2,4-dienoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

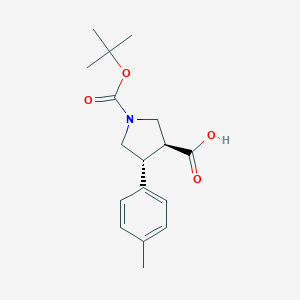

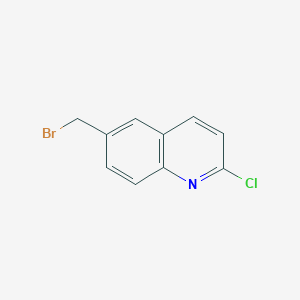

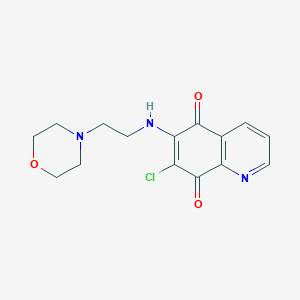

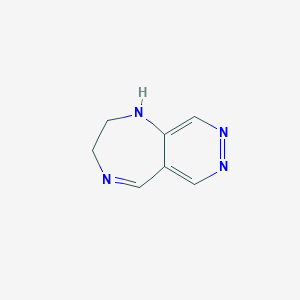

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)